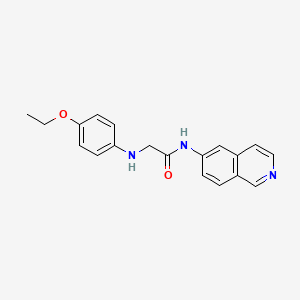
2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an ethoxyphenyl group, an isoquinoline moiety, and an acetamide linkage, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves a multi-step process:
Formation of the Ethoxyphenyl Amine: The starting material, 4-ethoxyaniline, is prepared by the ethylation of 4-aminophenol using ethyl bromide in the presence of a base such as potassium carbonate.
Acylation Reaction: The 4-ethoxyaniline is then acylated with chloroacetyl chloride to form 2-chloro-N-(4-ethoxyphenyl)acetamide.
Coupling with Isoquinoline: The final step involves the coupling of 2-chloro-N-(4-ethoxyphenyl)acetamide with isoquinoline-6-amine under basic conditions, typically using a base like sodium hydride or potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide linkage, potentially yielding amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typical.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and aromatic rings allow it to form hydrogen bonds and π-π interactions with these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Methoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-Chlorophenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide
Uniqueness
Compared to its analogs, 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a distinct candidate for specific applications where these properties are advantageous.
Propiedades
Número CAS |
920513-46-8 |
|---|---|
Fórmula molecular |
C19H19N3O2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-(4-ethoxyanilino)-N-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-18-7-5-16(6-8-18)21-13-19(23)22-17-4-3-15-12-20-10-9-14(15)11-17/h3-12,21H,2,13H2,1H3,(H,22,23) |
Clave InChI |
JWRHAQSRKZDOSE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)

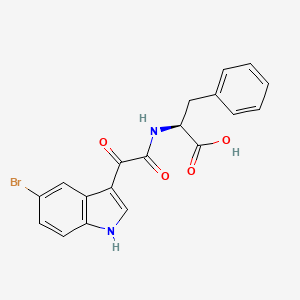
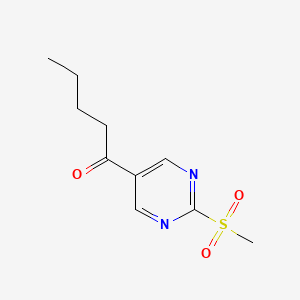
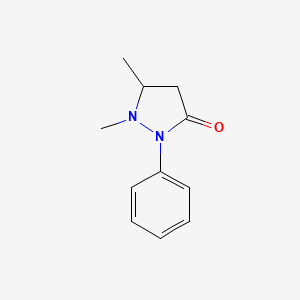
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)
![5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one](/img/structure/B12910800.png)
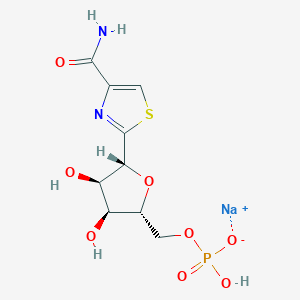

![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)




